3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Catalog No.
S3275966
CAS No.
863458-91-7
M.F
C18H13F2N5S
M. Wt
369.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)met...

CAS Number

863458-91-7

Product Name

3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Molecular Formula

C18H13F2N5S

Molecular Weight

369.39

InChI

InChI=1S/C18H13F2N5S/c19-14-6-3-4-12(8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-5-1-2-7-15(13)20/h1-8,11H,9-10H2

InChI Key

RRCBUCCZKRLJBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)F)N=N2)F

solubility

not available

3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound features a triazole ring fused to a pyrimidine ring, with specific substituents including a 2-fluorophenyl group and a 3-fluorophenylmethylsulfanyl group. The molecular formula of this compound is C18H13F2N5SC_{18}H_{13}F_2N_5S and it has a molecular weight of 369.39 g/mol. The unique structure of this compound positions it as a significant candidate for medicinal chemistry research due to its potential biological activities, including anticancer properties and interactions with various biological targets.

, which include:

  • Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacological properties.

The biological activity of 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been explored in various studies. Compounds within the triazolopyrimidine class are known for their diverse biological activities, including:

  • Anticancer Activity: Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer treatment.
  • Antiviral and Anti-inflammatory Properties: The structural characteristics of triazolopyrimidines allow them to interact with viral enzymes and inflammatory pathways, making them candidates for antiviral therapies and anti-inflammatory agents .

The synthesis of 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves cyclization reactions. A common synthetic route includes:

  • Preparation of Intermediates: Reacting 2-fluorobenzylamine with 3-fluorobenzenesulfonyl chloride to form an intermediate.
  • Cyclization: The intermediate is then cyclized with a triazole derivative under acidic or basic conditions to yield the target compound.

This method allows for the formation of the desired heterocyclic structure while maintaining high yields and purity.

The applications of 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine are primarily in the fields of medicinal chemistry and pharmacology. Potential applications include:

  • Drug Development: As a lead compound for developing new anticancer agents or antiviral drugs.
  • Biochemical Research: Studying its interactions with biological targets can provide insights into disease mechanisms and therapeutic strategies.

The unique structural features of this compound make it a valuable asset in drug discovery programs focused on novel therapeutic agents .

Interaction studies involving 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine are crucial for understanding its mechanism of action. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate its cytotoxicity against various cancer cell lines and assess its potential therapeutic efficacy.

These interactions can reveal important information regarding the compound's pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine. Some notable examples include:

  • 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-ylmethanol: Shares similar substituent groups but differs in core structure.
  • 4-(4-(2-Fluorophenyl)-1-piperazinyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine: Contains analogous substituents but features a thieno core.

Uniqueness

The uniqueness of 3-[(2-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific triazolopyrimidine core structure. This imparts distinct chemical and biological properties that differentiate it from other compounds in the same class. Its unique arrangement allows for specific interactions with biological targets that may not be present in structurally similar compounds .

XLogP3

3.9

Dates

Last modified: 08-19-2023

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